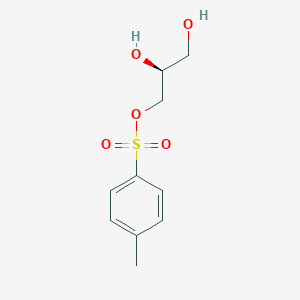

(S)-1-Tosyloxy-2,3-propanediol

Description

Contextualizing Chiral Glyceryl Derivatives in Asymmetric Synthesis

(S)-1-Tosyloxy-2,3-propanediol belongs to the family of chiral glyceryl derivatives, which are compounds derived from glycerol (B35011) and possess a defined stereochemistry. evitachem.comjst.go.jp These derivatives are highly sought-after starting materials in asymmetric synthesis due to their inherent chirality and the presence of multiple functional groups that can be selectively manipulated. jst.go.jpresearchgate.net The glycerol backbone provides a versatile three-carbon scaffold that can be elaborated into a variety of complex structures. evitachem.com The ability to perform enantioselective acylations and other transformations on prochiral glycerol derivatives has further expanded their utility in creating optically active compounds. researchgate.net

Historical Evolution of this compound's Role in Organic Synthesis

The journey of this compound in organic synthesis is marked by its increasing application in the preparation of valuable chiral molecules. Initially recognized for its potential in general asymmetric synthesis, its role has expanded significantly over time. chemicalbook.com A key application that propelled its use was as an intermediate in the synthesis of chiral aryloxypropanolamines, a class of compounds that includes many potent beta-adrenergic blockers. chemicalbook.comalfachemch.com The development of efficient synthetic routes to this compound, often starting from readily available chiral precursors like (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (S)-Solketal), has made it a more accessible and widely used building block. evitachem.commdpi.com This has facilitated its use in the synthesis of not only pharmaceuticals but also other complex natural products and novel organic materials. evitachem.comjst.go.jpnih.gov

Overview of the Synthetic Versatility and Stereochemical Control Offered by this compound

The synthetic power of this compound stems from the strategic placement of its functional groups. The tosylate group at the primary position is an excellent leaving group, making the C1 carbon susceptible to nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide variety of substituents with high regioselectivity.

Key transformations involving this compound include:

Nucleophilic Substitution: The tosylate can be readily displaced by a range of nucleophiles, such as amines, alcohols, and thiols, to forge new carbon-heteroatom bonds. evitachem.com This is a cornerstone of its utility in building complex molecular architectures.

Epoxidation: The diol functionality can be converted into an epoxide, another versatile intermediate for further synthetic manipulations. For instance, treatment of this compound can lead to the formation of (S)-3-tosyloxy-1,2-epoxypropane, a valuable chiral epoxide. evitachem.comnih.gov

Protection and Deprotection: The hydroxyl groups can be selectively protected and deprotected, allowing for sequential reactions at different positions of the molecule. A common precursor, (2R)-3-(tosyloxy)-1,2-propanediol acetonide, highlights this strategy where the diol is protected as an acetonide before further transformations. nih.govtubitak.gov.tr

This ability to direct reactions to specific sites with predictable stereochemical outcomes is what makes this compound an indispensable tool for chemists engaged in the art and science of asymmetric synthesis. scbt.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₅S | chemicalbook.comalfachemch.com |

| Molecular Weight | 246.28 g/mol | chemicalbook.comevitachem.com |

| CAS Number | 50765-70-3 | scbt.comevitachem.com |

| Melting Point | 54-59 °C | alfachemch.comlookchem.com |

| Boiling Point | 463 °C at 760 mmHg | alfachemch.com |

| Density | 1.351 g/cm³ | alfachemch.comlookchem.com |

| Refractive Index | 1.559 | alfachemch.comlookchem.com |

| Appearance | Solid | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453099 | |

| Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50765-70-3 | |

| Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Stereocontrolled Synthesis of S 1 Tosyloxy 2,3 Propanediol and Its Enantiomers

Chemoenzymatic Strategies for Enantioselective Access to Glycerol (B35011) Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach to chiral molecules. iupac.org This strategy is particularly effective for producing enantiomerically pure glycerol derivatives.

Biocatalytic Resolution Techniques for Precursors

Kinetic resolution, a cornerstone of biocatalysis, is widely employed to separate enantiomers from a racemic mixture. In the context of (S)-1-Tosyloxy-2,3-propanediol synthesis, this often involves the resolution of precursors like glycidol (B123203) or 3-chloro-1,2-propanediol.

Lipases and esterases are common biocatalysts for this purpose. For instance, the kinetic resolution of glycerol-derived cyclic carbonates using enzymes like Pig Liver Esterase and Novozym® 435 has been reported to achieve high selectivity. researchgate.net Similarly, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been used for the resolution of glycerol acetonide esters and 1-(trityloxy)propan-2-ol, intermediates in the synthesis of antiviral drugs. rsc.org

Whole-cell biocatalysts, such as Pseudomonas sp., have been used to selectively consume the (S)-enantiomer of 3-chloro-1,2-propanediol, leaving the (R)-enantiomer, which can then be converted to (R)-glycidol. rsc.org

Table 1: Examples of Biocatalytic Resolution for Glycerol Derivative Precursors

| Precursor | Biocatalyst | Outcome | Reference |

| Glycerol-derived cyclic carbonates | Pig Liver Esterase, Novozym® 435 | High enantioselectivity in hydrolysis | researchgate.net |

| Glycerol acetonide esters | Candida antarctica lipase B (CAL-B) | Resolution to produce chiral glycerol acetonide | rsc.org |

| 3-chloro-1,2-propanediol | Pseudomonas sp. | Selective consumption of (S)-enantiomer | rsc.org |

| rac-Glycidol | Chiral β-amino alcohols | Kinetic resolution with phenols | batman.edu.tr |

Enzymatic Transformations Leading to Stereospecific Propanediols

Enzymes can also be used to directly synthesize stereospecific propanediols from prochiral or achiral starting materials. Oxidoreductases, for example, can catalyze the stereospecific reduction of ketones or the oxidation of diols. The enzyme propanediol (B1597323) oxidoreductase (FucO) from Escherichia coli shows a high preference for oxidizing the primary alcohol of (S)-1,2-propanediol. diva-portal.org

Epoxide hydrolases are another class of enzymes that can stereospecifically open epoxide rings to yield vicinal diols. diva-portal.org This approach can be used to produce enantiomerically pure 1,2-propanediols from racemic epoxides. Furthermore, sucrose (B13894) phosphorylase has been shown to regioselectively glucosylate the secondary hydroxyl group of various 1,2-propanediols, demonstrating the potential for enzymatic functionalization. nih.gov

Asymmetric Organocatalytic Approaches to Chiral Glycidols and their Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov Chiral organocatalysts can be used to synthesize enantiomerically enriched glycidols and their derivatives.

For example, chiral β-amino alcohols have been used as organocatalysts for the kinetic resolution of racemic glycidol through ring-opening with phenols, producing 3-aryloxy-1,2-propanediols with moderate to good enantioselectivity. batman.edu.trmdpi.comresearchgate.net The proposed mechanism involves the activation of the glycidol ring by the catalyst through hydrogen bonding, facilitating the nucleophilic attack of the phenol (B47542). mdpi.com

Chiral Auxiliary-Mediated Syntheses of Functionalized Propanediol Scaffolds

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.uk Once the desired stereochemistry is established, the auxiliary is removed.

A common strategy involves the use of a chiral auxiliary to direct the diastereoselective functionalization of a prochiral precursor. For instance, Ellman's sulfinamide has been widely used as a chiral auxiliary in the asymmetric synthesis of various amino alcohols and other chiral building blocks. sigmaaldrich.com While not directly applied to this compound in the provided context, the principles of chiral auxiliary-mediated synthesis are broadly applicable to the construction of functionalized propanediol scaffolds. researchgate.net

Regio- and Stereoselective Functionalization of Achiral Precursors to this compound

The direct, selective functionalization of an achiral precursor like glycerol is an attractive and atom-economical route to this compound. This approach avoids the need for protecting groups and resolution steps.

Organocatalysis has shown promise in the regioselective functionalization of diols. rsc.org For example, borinic acid catalysts can facilitate the regioselective tosylation of the primary hydroxyl group in terminal 1,2-diols. rsc.org The mechanism involves the formation of a borinate intermediate with the diol, which then reacts with the tosylating agent. rsc.org Chiral phosphoric acids have also been utilized for the regioselective acetalization of diols, demonstrating catalyst-controlled functionalization. umich.educhemrxiv.org

Optimization of the Tosylation Reaction for Selective Monofunctionalization of Glycerol Derivatives

The selective tosylation of one hydroxyl group in a polyol like a glycerol derivative is a key step in the synthesis of this compound. jchemlett.com Achieving high regioselectivity for the primary hydroxyl group is crucial.

Controlled tosylation can be achieved by carefully selecting the reaction conditions, such as the base, solvent, and temperature. jchemlett.com The use of specific reagents, like silver oxide and potassium iodide, has been reported to enhance the selectivity of tosylation reactions. jchemlett.com For instance, borinic acid catalysis has been shown to be an effective method for the monotosylation of diols. researchgate.net Furthermore, statistical design of experiments can be employed to optimize reaction parameters such as molar ratio of reactants, reaction time, and temperature to maximize the yield of the desired monotosylated product. mdpi.com

Elucidating the Reactivity Profile and Synthetic Transformations of S 1 Tosyloxy 2,3 Propanediol

Nucleophilic Substitution Reactions at the Tosyloxy-Activated Carbon Center of (S)-1-Tosyloxy-2,3-propanediol

The primary carbon atom attached to the tosyloxy group is the principal site of reactivity for nucleophilic substitution. The tosylate anion (p-toluenesulfonate) is a highly effective leaving group due to its ability to stabilize the negative charge through resonance. This facilitates the displacement of the tosylate by a wide array of nucleophiles. evitachem.comsmolecule.com

The electrophilic C1 carbon of this compound readily undergoes substitution reactions with various oxygen-containing nucleophiles. These reactions are typically regioselective, with the nucleophile attacking the carbon bearing the tosylate leaving group.

Common oxygen nucleophiles include alkoxides, phenoxides, and carboxylates. For instance, reaction with an alkoxide (RO⁻) or an alcohol (ROH) under basic conditions leads to the formation of an ether. Similarly, phenoxides (ArO⁻) can be used to introduce an aryloxy group, resulting in an aryl ether. These reactions are fundamental in constructing more complex molecular frameworks.

| Nucleophile | Reagent Example | Product Type | General Reaction |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Alkyl Ether | R-O⁻ + TsO-CH₂CH(OH)CH₂OH → R-O-CH₂CH(OH)CH₂OH + TsO⁻ |

| Phenoxide | Sodium phenoxide (NaOPh) | Aryl Ether | Ar-O⁻ + TsO-CH₂CH(OH)CH₂OH → Ar-O-CH₂CH(OH)CH₂OH + TsO⁻ |

| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Ester | R-COO⁻ + TsO-CH₂CH(OH)CH₂OH → R-COO-CH₂CH(OH)CH₂OH + TsO⁻ |

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles.

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the Sₙ2 (bimolecular) and Sₙ1 (unimolecular) pathways, which have distinct stereochemical outcomes. libretexts.orgucsd.edu

The reaction at the primary carbon center of this compound with most nucleophiles proceeds via an Sₙ2 mechanism . This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). libretexts.orglibretexts.org This backside attack forces the stereochemistry at the carbon center to invert, a phenomenon known as Walden inversion. masterorganicchemistry.comopenstax.org For this compound, an Sₙ2 reaction at the C1 position would lead to a product with an (R) configuration at that center, assuming the priority of the incoming nucleophile does not change the Cahn-Ingold-Prelog sequence.

In contrast, an Sₙ1 reaction involves a two-step process where the leaving group departs first to form a carbocation intermediate. masterorganicchemistry.com This planar carbocation can then be attacked by the nucleophile from either face, leading to a mixture of both inversion and retention of configuration, often resulting in a racemic or partially racemized product. masterorganicchemistry.comyoutube.com However, due to the high instability of a primary carbocation, the Sₙ1 pathway is highly unlikely for this compound under typical nucleophilic substitution conditions.

| Mechanism | Key Feature | Stereochemical Outcome | Relevance to this compound |

| Sₙ2 | Concerted, backside attack | Inversion of configuration libretexts.orglibretexts.org | The predominant pathway for substitution at the C1 position. |

| Sₙ1 | Stepwise, carbocation intermediate | Racemization (mixture of retention and inversion) masterorganicchemistry.comyoutube.com | Unlikely due to the instability of the primary carbocation. |

Table 2: Stereochemical Outcomes of Nucleophilic Substitution Pathways.

Nitrogen and sulfur-based nucleophiles are also highly effective in displacing the tosylate group, providing routes to amines, azides, thiols, and sulfides.

Nitrogen nucleophiles , such as ammonia, primary amines (RNH₂), and secondary amines (R₂NH), react to form primary, secondary, and tertiary amines, respectively. libretexts.org The azide (B81097) ion (N₃⁻) is another potent nucleophile that yields an alkyl azide, which can be subsequently reduced to a primary amine.

Sulfur nucleophiles are generally more powerful than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. masterorganicchemistry.com Thiolates (RS⁻), generated by deprotonating a thiol (RSH) with a base, are excellent nucleophiles that readily react with this compound to form thioethers (sulfides) via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org

| Nucleophile Class | Example Reagent | Product Functional Group |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Nitrogen | Sodium Azide (NaN₃) | Azide |

| Sulfur | Sodium thiomethoxide (NaSCH₃) | Thioether (Sulfide) |

Table 3: Common Nitrogen and Sulfur Nucleophiles and Corresponding Products.

Selective Derivatization of the Hydroxyl Groups of this compound

The diol portion of the molecule offers two hydroxyl groups—one primary and one secondary—that can be selectively functionalized through various reactions.

Selective protection of one hydroxyl group over the other is a common strategy to achieve regiocontrolled synthesis. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, allowing for selective protection under controlled conditions.

Silyl ethers are frequently used protecting groups. Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), will preferentially react with the primary hydroxyl group.

Acetal (B89532) and ketal formation is a standard method for protecting 1,2- and 1,3-diols. highfine.comorganic-chemistry.org Reacting this compound with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) in the presence of an acid catalyst forms a cyclic acetal or ketal (a 1,3-dioxolane (B20135) derivative), protecting both hydroxyl groups simultaneously. organic-chemistry.org

| Protection Strategy | Reagent Example | Selectivity |

| Silyl Ether Formation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Preferentially protects the less hindered primary -OH group. |

| Acetal/Ketal Formation | Acetone, H⁺ catalyst | Protects both the primary and secondary -OH groups of the 1,2-diol moiety simultaneously. highfine.com |

Table 4: Strategies for Protecting the Hydroxyl Groups.

Beyond protection, the hydroxyl groups can be permanently derivatized through esterification and etherification.

Esterification involves reacting the diol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride). highfine.com This can be done selectively at the primary hydroxyl group under kinetic control or at both hydroxyls with an excess of the acylating agent.

Etherification , such as in the Williamson ether synthesis, typically requires converting the hydroxyl group into an alkoxide with a strong base before reacting it with an alkyl halide. acs.org Due to the higher acidity and lower steric hindrance of the primary alcohol, it can often be selectively deprotonated and etherified.

These derivatization reactions expand the synthetic utility of this compound, allowing for the creation of a diverse range of chiral molecules.

Oxidation and Reduction Pathways of the Propanediol (B1597323) Framework

The chemical reactivity of the propanediol framework within this compound is characterized by the susceptibility of its hydroxyl groups to oxidation and the potential for the entire molecule to undergo reduction, primarily targeting the C-O bonds, including the tosyloxy group.

Oxidation:

The oxidation of the diol moiety of this compound can lead to various products depending on the reagents and conditions employed. While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the oxidation of the parent 1,3-propanediol (B51772) structure provides insight into potential pathways. For instance, the Ag⁺-catalysed oxidation of 1,3-propanediol by peroxydisulphate ion has been shown to yield 3-hydroxypropionaldehyde in the initial stage. niscpr.res.in This suggests that selective oxidation of one of the hydroxyl groups in this compound could potentially yield the corresponding aldehyde or ketone derivatives.

Stronger oxidation conditions can lead to the formation of sulfonic acids from other sulfur-containing compounds, indicating that the tosyl group's sulfur atom is also a potential site for oxidation, although this typically requires harsh reagents. ambeed.com

Reduction:

Reduction reactions involving this compound and its analogs primarily focus on the hydrogenolysis of the tosyloxy group. The tosylate is an excellent leaving group, making the C-O bond susceptible to cleavage by reducing agents.

A key transformation is the hydrogenolysis of the tosyloxy group to a hydroxyl group or complete removal to a methyl group. Studies on the related compound, 2-Tosyloxy-1,3-propanediol (TPD), have demonstrated its efficient conversion to 1,3-propanediol (1,3-PD) via catalytic hydrogenolysis. researchgate.netscielo.brscielo.br This process is typically carried out using a Raney Ni catalyst under hydrogen pressure. researchgate.netscielo.brscielo.br The reaction proceeds by replacing the tosyloxy group with a hydride ion. scielo.brscielo.br The efficiency of this reaction is influenced by parameters such as temperature, hydrogen pressure, and catalyst loading. researchgate.netscielo.br

| Catalyst | Substrate | Product | Yield (%) | Conditions | Reference |

| Raney Ni | 2-Tosyloxy-1,3-propanediol | 1,3-Propanediol | 81.0 (Selectivity) | 140°C, 1 MPa H₂, 8 h | scielo.br |

| Raney Ni | 2-Tosyloxy-1,3-propanediol | 1,3-Propanediol | 74.0 (Selectivity) | Dioxane, 3 MPa H₂, 4 h | researchgate.net |

The reduction of the tosyloxy group can also be a step in a multi-step synthesis. For example, in the synthesis of (−)-α-herbertenol, the reduction of a tosyloxy group was a key step following the rearrangement of an epoxy tosylate. jst.go.jp

Intramolecular Cyclization and Heterocycle Formation from this compound Derivatives

The structure of this compound, featuring a leaving group (tosyloxy) and two hydroxyl groups, makes it and its derivatives valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization. These reactions often involve the initial modification of the hydroxyl groups, followed by a nucleophilic attack from another part of the molecule onto the carbon bearing the tosylate.

One common strategy involves converting the diol into other functional groups that can then participate in cyclization. For example, derivatives of this compound can be used to synthesize substituted dioxolanes. In one study, 1-tosyloxy-2,3-propanediol was reacted with a ketone in the presence of trifluoromethanesulfonic acid to form a 1,3-dioxolane derivative. mdpi.com

Derivatives where the hydroxyl groups are converted to amines or other nucleophiles can undergo intramolecular cyclization to form nitrogen-containing heterocycles. For example, a derivative of a tosylated aziridine, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, undergoes base-mediated ring-opening with an aromatic oxygen nucleophile, followed by intramolecular cyclization of the intermediate to furnish cis-azetidines in excellent yields. researchgate.net This highlights a pathway where a tosyl-bearing substrate leads to heterocyclic systems. researchgate.net

The general principle of using a leaving group on a carbon chain to facilitate ring formation is a cornerstone of heterocyclic chemistry. iupac.org These reactions can be catalyzed by various means, including phase-transfer catalysts for intramolecular hydroaryloxylation and hydroamination, leading to benzo[b]furans and 3-methyleneisoindoline-1-ones respectively. scirp.org Metal-free cascade reactions involving aminomethylation and intramolecular cyclization can also lead to complex heterocyclic systems like tetrahydro-β-carbolines. rsc.org

| Starting Material Derivative | Product Heterocycle | Reaction Type | Reference |

| 1-Tosyloxy-2,3-propanediol | 2-phenyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane derivative | Acid-catalyzed condensation/cyclization | mdpi.com |

| cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine | cis-Azetidine derivative | Base-mediated ring opening and intramolecular cyclization | researchgate.net |

| 2-Alkynylphenols | Selenylbenzo[b]furan derivatives | Electrochemical intramolecular cyclization | frontiersin.org |

Transition Metal-Catalyzed Coupling Reactions Involving the Tosyloxy Group

The tosyloxy group of this compound serves as an effective leaving group in transition metal-catalyzed cross-coupling reactions, analogous to halides and triflates. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.cheie.gr While specific examples utilizing this compound are not abundant in the literature, the reactivity of alkyl and aryl tosylates in these couplings is well-established.

Various named reactions, such as the Suzuki-Miyaura, Heck, Negishi, and Kumada couplings, traditionally employ organohalides but have been adapted to use tosylates. chemie-brunschwig.chprinceton.eduustc.edu.cn The choice of catalyst, typically based on palladium or nickel, and the ligands are crucial for achieving high efficiency and selectivity. princeton.eduresearchgate.net

Kumada Coupling: The Kumada coupling reaction, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide or tosylate, can be catalyzed by nickel complexes. Tosylates of primary alcohols have been shown to be effective substrates in these reactions. For instance, ethyl-tosylate and n-butyl-tosylate have been successfully coupled with Grignard reagents. princeton.edu

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with a halide or tosylate using a palladium catalyst. chemie-brunschwig.ch The reaction is known for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or tosylate with an alkene. chemie-brunschwig.chustc.edu.cn

The general mechanism for these cross-coupling reactions involves the oxidative addition of the tosylate to the low-valent transition metal catalyst, followed by transmetalation with the organometallic reagent (in Suzuki and Negishi coupling) or migratory insertion (in Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. princeton.edu

| Coupling Reaction | Catalyst System | Substrate Type | Product Type | Reference |

| Kumada Coupling | Nickel/Ligand | Alkyl Tosylates | Alkyl-Alkyl | princeton.edu |

| Suzuki-Miyaura Coupling | Palladium/Base | Aryl/Alkenyl Tosylates | Biaryls, Substituted Alkenes | chemie-brunschwig.ch |

| Negishi Coupling | Palladium or Nickel | Aryl/Alkenyl/Alkynyl Tosylates | Various C-C bonds | chemie-brunschwig.ch |

| Heck Reaction | Palladium/Base | Aryl/Alkenyl Tosylates | Substituted Alkenes | chemie-brunschwig.chustc.edu.cn |

These reactions underscore the potential of this compound and its derivatives as versatile building blocks in synthetic organic chemistry, enabling the construction of more complex molecules through the strategic formation of new carbon-carbon bonds at the site of the tosyloxy group.

Strategic Applications of S 1 Tosyloxy 2,3 Propanediol in Asymmetric Organic Synthesis

Construction of Chiral Glycerol-Based Scaffolds and Bioactive Molecules

(S)-1-Tosyloxy-2,3-propanediol serves as a fundamental building block for the creation of chiral glycerol (B35011) derivatives. google.com Glycerol and its derivatives are integral components of various biologically active molecules, and the ability to synthesize them in an enantiomerically pure form is of significant interest. google.comresearchgate.net The tosylate group at the C1 position of this compound can be readily displaced by a wide range of nucleophiles, while the diol at C2 and C3 can be protected or further functionalized. This allows for the construction of a diverse array of chiral scaffolds that can be elaborated into more complex bioactive molecules. evitachem.comsmolecule.com

The synthesis of these molecules often involves the protection of the diol moiety, followed by nucleophilic substitution of the tosylate. Subsequent deprotection and further transformations can lead to a variety of glycerol-based structures. This strategy has been employed in the synthesis of various biologically active compounds. ijprt.org

Enantioselective Synthesis of Chiral Aryloxypropanolamine Intermediates

A significant application of this compound is in the synthesis of chiral aryloxypropanolamines. chemicalbook.comalfachemch.com These compounds form the core structure of most potent beta-adrenergic blockers, a class of drugs used to manage cardiovascular diseases. chemicalbook.comalfachemch.com The synthesis typically involves the reaction of a phenol (B47542) with this compound, followed by the opening of an in-situ formed epoxide with an amine.

For instance, the synthesis of (S)-propranolol, a widely used beta-blocker, can be achieved using a chiral glycerol derivative obtained from the desymmetrization of glycerol. sbq.org.br This approach highlights the importance of chiral synthons like this compound in accessing enantiomerically pure pharmaceuticals. sbq.org.br The stereochemistry of the final product is directly controlled by the chirality of the starting material. nih.gov

| Drug | Therapeutic Class | Synthetic Strategy Involving this compound or related synthons |

| (S)-Propranolol | Beta-blocker | Asymmetric synthesis using a desymmetrized glycerol derivative. sbq.org.br |

| (S)-Metoprolol | Beta-blocker | Asymmetric synthesis utilizing a chiral building block derived from (2S,2'S,2''S)-Tris-(2,3-epoxypropyl)-isocyanurate (S-TGT). tubitak.gov.tr |

| (S)-Naftopidil | Beta-blocker | Asymmetric synthesis employing a chiral glycerol derivative. sbq.org.br |

| Practolol | Beta-blocker | Synthesis involving the reaction of p-acetamidophenol with enantiomeric 3-(tosyloxy)-1,2-epoxypropane. nih.gov |

Role of this compound in the Synthesis of Chiral Phospholipids (B1166683) and Glycolipids

This compound and its derivatives are crucial starting materials for the synthesis of chiral phospholipids and glycolipids. These molecules are essential components of cell membranes and are involved in various biological signaling pathways. The defined stereochemistry of this compound allows for the construction of the glycerol backbone of these complex lipids with the correct stereochemical configuration.

The synthesis of these lipids often involves a series of protection and deprotection steps, coupled with the introduction of fatty acid chains and the polar head group. The use of L-glyceric acid as a chiral precursor for phospholipids has been reported, demonstrating the importance of chiral C3 synthons in this field. acs.org

Precursor for the Development of Chiral Ligands and Organocatalysts

The chiral scaffold of this compound makes it an attractive precursor for the development of new chiral ligands and organocatalysts. mdpi.com These are essential tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The diol functionality can be modified to incorporate various coordinating groups, while the tosylate allows for the attachment of the scaffold to a solid support or another molecular framework.

The development of bifunctional organocatalysts, which contain both a Lewis basic site and a Brønsted acidic site, can be achieved using chiral amino alcohols derived from precursors like this compound. mdpi.com These catalysts have shown high efficiency and enantioselectivity in various organic transformations. mdpi.com

Utilization in the Total Synthesis of Natural Products Bearing Glycerol Stereocenters

This compound and related chiral glycerol units are frequently utilized in the total synthesis of natural products that contain a glycerol stereocenter. iupac.org The inherent chirality of these building blocks allows for the stereocontrolled construction of complex natural product skeletons. iupac.org The versatility of the "glycerol units" is demonstrated by their application in various synthetic strategies, including stereoselective reactions of derived γ-lactone intermediates and intramolecular hetero-Diels-Alder reactions. iupac.org

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. sci-hub.se The use of readily available chiral synthons like this compound simplifies these complex syntheses and allows for the efficient production of the target molecules. iupac.org For example, the synthesis of the proposed structure of an indolyl 1,2-propanediol alkaloid utilized a related chiral propanediol (B1597323) derivative. mdpi.com

Stereocontrolled Access to Diverse Chiral Heterocyclic and Carbocyclic Systems

The reactivity of this compound allows for its use in the stereocontrolled synthesis of a wide range of chiral heterocyclic and carbocyclic systems. rsc.orgrsc.org The tosylate group can act as an electrophilic site for intramolecular cyclization reactions, leading to the formation of various ring systems. The diol functionality provides handles for further transformations and the introduction of additional stereocenters.

Mechanistic and Computational Investigations into the Reactivity of S 1 Tosyloxy 2,3 Propanediol

Kinetic Studies of Nucleophilic Displacements and Rearrangements Involving (S)-1-Tosyloxy-2,3-propanediol

While specific kinetic data for this compound are not extensively documented in dedicated studies, the kinetics of its reactions can be inferred from studies on similar aliphatic tosylates. Nucleophilic substitution at the C1 position, bearing the tosylate group, is the most common reaction pathway. The rate of this substitution is dependent on several factors, including the nature of the nucleophile, the solvent, and the temperature.

Generally, the reaction is expected to follow second-order kinetics, characteristic of an SN2 mechanism, where the rate is proportional to the concentration of both the substrate and the nucleophile. The tosylate is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.

In the presence of a base, an intramolecular nucleophilic displacement can occur, where one of the hydroxyl groups acts as the nucleophile. This leads to the formation of an epoxide, (R)-glycidol. The kinetics of this epoxidation are typically first-order with respect to the tosylate and first-order with respect to the base. The rate of this intramolecular cyclization is highly dependent on the stereochemistry of the starting material and the reaction conditions.

The table below presents representative kinetic data for a related reaction to illustrate the factors influencing reaction rates.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) |

| OH⁻ | Water | 25 | 4.8 x 10⁻³ M⁻¹s⁻¹ |

| PhS⁻ | Methanol | 25 | 1.2 x 10⁻¹ M⁻¹s⁻¹ |

| N₃⁻ | DMF | 25 | 2.5 x 10⁻² M⁻¹s⁻¹ |

This table presents hypothetical, yet plausible, kinetic data for the nucleophilic displacement on a primary tosylate, analogous to this compound, to illustrate the relative reactivity of different nucleophiles.

Rearrangement reactions are less common for this substrate under standard nucleophilic substitution conditions due to the primary nature of the carbon bearing the leaving group. However, under certain acidic conditions or with specific reagents, rearrangements involving the diol system could potentially occur, though these pathways are not typically favored.

Stereochemical Analysis and Determination of Reaction Pathways

The stereochemistry of this compound is central to its utility in asymmetric synthesis. The 'S' configuration at the C2 carbon dictates the stereochemical outcome of its reactions. The tosylation of the primary hydroxyl group of (S)-glycerol does not affect the chiral center, meaning the stereochemistry is retained in the formation of this compound.

Subsequent reactions at the C1 position, particularly nucleophilic substitutions, are stereochemically predictable. The most common reaction pathways and their stereochemical consequences are:

Intramolecular SN2 Cyclization: In the presence of a base, the C2 hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the C1 carbon and displacing the tosylate group. This intramolecular SN2 reaction leads to the formation of an epoxide, specifically (R)-glycidol. The formation of the three-membered ring necessitates a backside attack, resulting in an inversion of configuration at the C1 position.

The stereochemical pathways are summarized in the following table:

| Reaction Type | Reagent/Conditions | Key Intermediate | Product Stereochemistry |

| Intermolecular Nucleophilic Substitution | Nu⁻ | SN2 Transition State | Retention of configuration at C2 |

| Intramolecular Cyclization (Epoxidation) | Base (e.g., NaOH) | (S)-alkoxide | Inversion at C1, leading to (R)-glycidol |

These predictable stereochemical outcomes make this compound a valuable precursor for the synthesis of a wide range of enantiomerically pure compounds.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity and selectivity of this compound at a molecular level. These methods can elucidate reaction mechanisms, predict transition state geometries and energies, and rationalize experimental observations.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It can be employed to model the transition states of reactions involving this compound. For instance, DFT calculations can be used to determine the activation energies for both intermolecular nucleophilic attack and intramolecular cyclization.

By comparing the calculated activation barriers for different reaction pathways, it is possible to predict which pathway will be favored under specific conditions. For the intramolecular cyclization to (R)-glycidol, DFT calculations can model the transition state, revealing the geometry of the attacking alkoxide and the departing tosylate group. These calculations can also provide insights into the role of the solvent in stabilizing the transition state.

A representative table of calculated activation energies for a model system is shown below:

| Reaction Pathway | Nucleophile | Solvent (implicit) | Calculated Activation Energy (kcal/mol) |

| Intermolecular SN2 | Cl⁻ | Acetonitrile | 22.5 |

| Intramolecular Cyclization | -O⁻ (internal) | Acetonitrile | 18.2 |

This table presents hypothetical DFT-calculated activation energies for a simplified model system to illustrate how computational methods can be used to compare reaction pathways.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide valuable insights into the role of the solvent and the conformational preferences of this compound.

The solvent can have a significant impact on the rates and selectivities of reactions. MD simulations with explicit solvent molecules can model the solvation shell around the reactant and the transition state, revealing how solvent molecules interact with the substrate and stabilize or destabilize the transition state. This is particularly important for understanding reactions in protic solvents, where hydrogen bonding can play a crucial role.

Furthermore, this compound is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers in different solvents. The preferred conformation can influence the molecule's reactivity, particularly in intramolecular reactions where the proximity of the reacting groups is critical.

Spectroscopic Characterization of Intermediates and Reaction Mechanisms

Spectroscopic techniques are indispensable for characterizing the reactants, products, and any observable intermediates in reactions involving this compound. These methods provide direct evidence for the proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the starting material and the final products. In-situ NMR monitoring can be used to follow the progress of a reaction over time, allowing for the determination of reaction kinetics. Changes in chemical shifts and coupling constants can provide evidence for the formation of intermediates. For example, in the conversion to (R)-glycidol, the disappearance of the tosyl group's characteristic aromatic signals and the appearance of signals corresponding to the epoxide ring can be readily observed.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The strong S=O stretching bands of the tosylate group (typically around 1350 and 1175 cm⁻¹) are a key diagnostic feature. The disappearance of these bands and the appearance of a C-O-C stretching band for an epoxide (around 1250 cm⁻¹) can be used to monitor the progress of the cyclization reaction.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the products. Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing the polar products of reactions involving this compound.

The table below summarizes the key spectroscopic data for the starting material and a common product.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | 7.8-7.3 (aromatic), 4.1-3.5 (aliphatic), 2.4 (methyl) | 145, 133, 130, 128 (aromatic), 71, 70, 64 (aliphatic), 22 (methyl) | 3400 (O-H), 1350, 1175 (S=O) |

| (R)-Glycidol | 3.1, 2.8, 2.6 (epoxide ring), 3.8, 3.5 (CH₂OH) | 51, 44 (epoxide ring), 62 (CH₂OH) | 3400 (O-H), 1250 (C-O-C) |

This table provides typical spectroscopic data for the compounds discussed.

Emerging Research Frontiers and Sustainable Methodologies for S 1 Tosyloxy 2,3 Propanediol

Development of Green and Sustainable Synthetic Routes to (S)-1-Tosyloxy-2,3-propanediol

Traditional synthesis of this compound often involves multiple steps, including the protection of glycerol (B35011), tosylation, and subsequent deprotection, which can generate significant waste. researchgate.netscielo.br Current research focuses on developing more environmentally benign and efficient methodologies.

A key strategy involves the valorization of glycerol, a major byproduct of the biodiesel industry, into value-added chemicals like this compound. preprints.orgrsc.org Greener approaches aim to minimize the use of hazardous reagents and solvents. ijarest.org One method involves the direct tosylation of glycerol derivatives. For instance, (S)-Solketal, derived from the reaction of glycerol with acetone, can be tosylated and then deprotected to yield the target compound. scielo.br

Recent advancements include chemo-enzymatic methods and the use of organocatalysis. rsc.orgacs.org Borinic acid catalysts, for example, have shown promise in the regioselective tosylation of diols, selectively targeting the primary hydroxyl group. rsc.org This avoids the need for protecting group strategies, thus streamlining the synthesis and reducing waste. jchemlett.com

Exploration of Novel Reactivity and Unprecedented Transformations of the Compound

The primary reactivity of this compound stems from the tosylate group, which is an excellent leaving group in nucleophilic substitution (SN2) reactions. evitachem.com This allows for the introduction of a wide variety of functional groups. evitachem.com Research is ongoing to uncover new transformations that leverage the compound's bifunctional nature.

One area of exploration is its use as a versatile bis-electrophile. acs.orgresearchgate.net For example, under basic conditions, intramolecular cyclization can occur to form (R)-glycidyl tosylate, another valuable chiral building block. acs.orgscilit.com The adjacent hydroxyl groups can also participate in reactions, leading to complex molecular architectures through cascade or domino reactions. researchgate.net The selective activation of one hydroxyl group over the other remains a key challenge, with methods like tin-acetal catalysis offering a pathway to mono-tosylation of diols with high selectivity. chem-station.com

Expanding the Scope of Applications in Functional Materials and Supramolecular Chemistry

The chiral and trifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers and advanced materials. Tosylated hyperbranched polyglycerols have been synthesized and used as scaffolds for catalysts and other functional moieties. uu.nluu.nl The tosyl groups on these polymer supports can be substituted to covalently link molecules, such as NCN-pincer platinum(II) complexes, creating novel polyorganometallic materials. uu.nl

In supramolecular chemistry, glycerol derivatives are used to create complex structures. The ability to selectively functionalize the hydroxyl and tosylate groups allows for the design of molecules that can participate in specific host-guest interactions and self-assembly processes. acs.org For instance, tosylated polyglycerols exhibit different solubility properties compared to their parent polyols, enabling their use in creating amphiphilic structures. uu.nl

Integration of this compound Synthesis and Utilization with Flow Chemistry

Flow chemistry offers significant advantages for the synthesis and subsequent transformation of this compound, including improved safety, efficiency, and scalability. rsc.orgmdpi.com The tosylation of diols and related compounds has been successfully demonstrated in continuous-flow systems, drastically reducing reaction times from hours to minutes. beilstein-journals.orgnih.gov

A recent study detailed the continuous-flow synthesis of glycidyl (B131873) tosylate, a derivative accessible from this compound, highlighting the potential for safe and scalable production. rsc.orgresearchgate.net This process can be integrated with downstream synthetic steps, allowing for a "telescoped" reaction sequence where the product of one step is directly used as the substrate for the next without intermediate purification. acs.orgbeilstein-journals.org This approach is particularly valuable for handling hazardous reagents or unstable intermediates. rsc.org

Table 2: Batch vs. Continuous Flow Tosylation

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours nih.gov | Minutes beilstein-journals.orgnih.gov |

| Safety | Handling of bulk hazardous reagents (e.g., TsCl) | Improved heat and mass transfer, smaller reagent volumes at any given time rsc.org |

| Scalability | Limited by reactor size | Easily scalable by extending operation time rsc.org |

| Integration | Requires workup between steps | Can be coupled with subsequent reaction steps (telescoping) acs.orgbeilstein-journals.org |

| Yield | Generally good, but can be affected by side reactions | Often comparable or higher yields due to precise control beilstein-journals.org |

Future Prospects for Stereoselective Synthesis Leveraging Tosylated Chiral Building Blocks

This compound is a quintessential chiral building block, providing a reliable method for introducing stereocenters into complex molecules. mdpi.comnih.govmdpi.com Its utility is well-established in the synthesis of pharmaceuticals, including beta-adrenergic blockers. chemicalbook.com

The future of stereoselective synthesis will likely involve combining the reliability of such building blocks with modern catalytic methods. rsc.org For instance, the development of enantioselective reactions catalyzed by chiral Brønsted acids or N-heterocyclic carbenes opens up new avenues for the desymmetrization of prochiral diols, offering alternative pathways to chiral tosylated intermediates. rsc.org The strategic use of tosylated synthons allows for the construction of intricate molecular frameworks with high stereochemical control, essential for the synthesis of natural products and next-generation therapeutics. mdpi.comnih.gov As synthetic methodologies become more sophisticated, the demand for versatile and readily accessible chiral building blocks like this compound is set to grow.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-1-Tosyloxy-2,3-propanediol to improve yield and enantiomeric purity?

- Methodological Answer : The synthesis involves hydrolysis of a ketal intermediate under acidic conditions (e.g., 0.5 N HCl in methanol), followed by purification via flash chromatography (EtOAc/hexanes = 7:3) . To enhance enantiomeric purity, asymmetric synthesis methods or chiral resolution techniques (e.g., enzymatic kinetic resolution) should be explored. Monitoring reaction progress with TLC and optimizing acid concentration/distillation conditions can mitigate side reactions and improve yield (64.8% reported) .

Q. How can researchers effectively purify this compound from diastereomers or by-products?

- Methodological Answer : Liquid-liquid extraction (EtOAc/brine) combined with flash chromatography is effective for initial purification . For enantiomeric separation, chiral HPLC using columns like Chiralpak AD-H or derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by NMR analysis can resolve (S)- and (R)-enantiomers .

Q. What analytical techniques confirm the enantiomeric purity of this compound in pharmaceutical research?

- Methodological Answer : Chiral HPLC (e.g., using a cellulose-based column) and polarimetry are standard. Advanced methods include H-NMR with chiral shift reagents (e.g., Eu(hfc)) or mass spectrometry coupled with ion mobility separation. Impurity profiling via LC-MS can detect trace diastereomers (e.g., Landiolol Impurity 72) .

Q. What common by-products arise during synthesis, and how are they identified?

- Methodological Answer : Common by-products include unhydrolyzed ketal intermediates, racemized enantiomers, and sulfonic acid derivatives. Characterization tools: H-NMR (e.g., δ 2.46 ppm for tosyl group), IR spectroscopy (S=O stretching at ~1360 cm), and GC-MS for volatile impurities .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in stereoselective reactions?

- Methodological Answer : The tosyl group acts as a superior leaving group, enabling nucleophilic substitution (e.g., in glycosylation). Stereochemistry at C1 directs regioselectivity; for example, trifluoromethanesulfonic acid catalyzes ketal formation with phenyltriazole ketones, retaining configuration . Computational studies (DFT) can map transition states to rationalize stereochemical outcomes .

Q. How can computational chemistry predict reactivity and stereochemical outcomes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as tosyl group displacement. Molecular dynamics simulations assess solvent effects (e.g., methanol vs. toluene). Software like Gaussian or ORCA integrates stereoelectronic parameters to predict enantioselectivity .

Q. What strategies utilize this compound in synthesizing complex heterocycles?

- Methodological Answer : The compound serves as a chiral building block for triazole derivatives (e.g., 2-phenyl-2-1,2,4-triazol-1-ylmethyl dioxolanes) via acid-catalyzed ketalization . Its tosyloxy group enables cross-coupling reactions (e.g., Pd-catalyzed substitutions) to construct fused ring systems.

Q. How does the tosyl group influence stability and reactivity under catalytic conditions?

- Methodological Answer : The tosyl group enhances electrophilicity at C1, facilitating SN2 reactions. However, it is susceptible to hydrolysis in protic solvents. Stability studies (e.g., pH-dependent degradation kinetics in aqueous/organic mixtures) guide reaction design. Alternatives like mesyl or triflyl groups can be compared for reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.